

"chloroform as a non-polar solvent in organic chemistry"

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An In-Depth Technical Guide to Chloroform as a Solvent in Organic Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroform (Trichloromethane, CHCl₃) is a volatile, colorless, and dense liquid that has long been a staple in the organic chemistry laboratory. Despite concerns over its toxicity, its unique solvent properties ensure its continued relevance in a variety of applications, from synthesis and extraction to chromatography and spectroscopy. This technical guide provides an in-depth examination of **chloroform**'s role as a solvent, detailing its physicochemical properties, common applications, and essential safety protocols. The document is intended for professionals in research, development, and drug discovery who utilize or are considering **chloroform** in their workflows.

Physicochemical Properties of Chloroform

Chloroform's utility as a solvent is rooted in its distinct physical and chemical characteristics. While often broadly classified as non-polar, its properties are more nuanced. The presence of a single hydrogen atom allows it to act as a hydrogen bond donor, and the three electronegative chlorine atoms create a significant dipole moment.[1][2] This duality allows it to dissolve a wide range of both polar and non-polar organic compounds.[3][4]

General Properties



The fundamental physical constants for **chloroform** are summarized below. Its low boiling point facilitates easy removal from reaction mixtures or extracts via evaporation.[5][6] Its high density relative to water is particularly advantageous in liquid-liquid extractions, where it forms the lower organic layer, simplifying separation.[5][7]

Property	Value	References
Chemical Formula	CHCl₃	[8]
Molecular Weight	119.38 g/mol	[8]
Appearance	Colorless liquid	[8]
Odor	Characteristic sweet odor	
Density	1.489 g/mL at 20°C	[8][9]
Boiling Point	61.2°C	
Melting Point	-63.5°C	[8]
Vapor Pressure	158.4 Torr at 20°C	[9]
Refractive Index (n_D)	1.4459 at 20°C	[9][10]
Flash Point	None	[9]

Solvent Characteristics

The polarity of a solvent is a critical parameter that dictates its solvating power. While metrics like the polarity index classify **chloroform** as moderately polar, its low dielectric constant and immiscibility with water lead to its common functional classification as a non-polar solvent in the context of extractions.[9][11][12] It is miscible with most common organic solvents.[5][13]



Property	Value	References
Dielectric Constant (ε_r)	4.81 at 20°C	[9][14]
Dipole Moment (µ)	1.15 D	[9][15]
Polarity Index (P')	4.1	[9][16]
Solubility in Water	~0.8 g/100 mL at 20°C	[5][17]
Miscibility	Miscible with alcohols, ethers, benzene, etc.	[5][13][15]

Applications in Experimental Organic Chemistry

Chloroform's versatility makes it a valuable tool in numerous laboratory procedures. It is widely used for extractions, as a reaction medium, and in analytical techniques.[13][18]

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[19] **Chloroform** is an excellent extraction solvent for isolating lipids, alkaloids, and other relatively non-polar organic compounds from aqueous mixtures.[18] Its high density ensures a clean separation as the bottom layer.

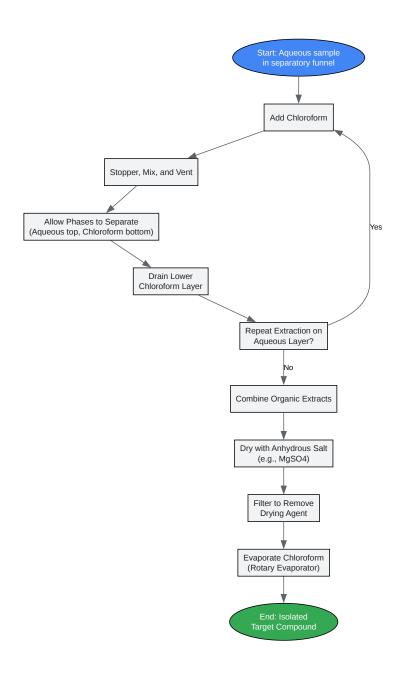
- Preparation: Ensure the compound of interest is dissolved in an aqueous solution.
- Solvent Addition: Transfer the aqueous solution to a separatory funnel. Add an equal volume of **chloroform**. Stopper the funnel.
- Mixing: Invert the separatory funnel and vent it by opening the stopcock to release any
 pressure buildup. Close the stopcock and shake the funnel gently for 1-2 minutes to facilitate
 partitioning of the solute. Vent periodically.
- Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.
 Chloroform, being denser than water, will form the bottom layer.[8][19]





- Collection: Carefully drain the lower chloroform layer into a clean flask. If multiple
 extractions are required, the aqueous layer can be extracted again with fresh portions of
 chloroform.[8]
- Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter the solution to remove the drying agent and concentrate the solvent using a rotary evaporator to isolate the target compound.





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Caption: Workflow for a typical liquid-liquid extraction using **chloroform**.

Chloroform as a Reagent: Dichlorocarbene Generation





Beyond its role as a solvent, **chloroform** is a key reagent for the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive intermediate.[20] This is typically achieved by reacting **chloroform** with a strong base, such as potassium tert-butoxide or sodium hydroxide, often in the presence of a phase-transfer catalyst.[20][21] Dichlorocarbene readily participates in cheletropic reactions with alkenes to form dichlorocyclopropanes.[22]

This protocol is an illustrative example of dichlorocarbene addition to an alkene.

- Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add the alkene (e.g., 2-methyl-2-butene) and a phase-transfer catalyst (e.g., benzyltriethylammonium bromide).
- Base Addition: Add a 50% agueous solution of sodium hydroxide (NaOH) to the flask.
- **Chloroform** Addition: While stirring vigorously, add **chloroform** dropwise from the dropping funnel. The reaction is often exothermic and may begin to reflux. Maintain the temperature as needed with an external cooling bath.
- Reaction: Continue stirring for several hours after the addition is complete. The progress can be monitored by TLC or GC analysis.
- Workup: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Separate the organic layer.
- Purification: Wash the organic layer with water and then brine. Dry the organic layer over an
 anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude
 product can be purified by distillation or column chromatography.





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Caption: Generation of dichlorocarbene from **chloroform** via deprotonation.

Use in NMR Spectroscopy





Deuterated **chloroform** (CDCl₃) is the most common and versatile solvent for Nuclear Magnetic Resonance (NMR) spectroscopy.[8] Its ability to dissolve a wide array of organic compounds, its low cost, and its volatility make it an ideal choice for sample analysis and subsequent recovery.[6] The residual proton signal in CDCl₃ typically appears around 7.26 ppm, which is a useful reference point in the ¹H NMR spectrum.

- Sample Weighing: Accurately weigh 2-10 mg of the purified, dry organic compound directly into a clean, dry vial.[6]
- Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial. If an internal standard (e.g., tetramethylsilane, TMS) is not already present in the solvent, it may be added at this stage.
- Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If the sample is not fully soluble, gentle warming or sonication may be applied.
- Transfer: Transfer the solution into a clean NMR tube using a Pasteur pipette. Ensure the liquid height in the tube is at least 4.5 cm to be within the detection range of the spectrometer.[6]
- Analysis: Cap the NMR tube, wipe the exterior clean, and insert it into the NMR spectrometer for analysis.

Specialized Application: Phenol-Chloroform Extraction

In molecular biology, the phenol-**chloroform** extraction method is a robust technique for purifying nucleic acids (DNA and RNA) from complex biological samples like cell lysates.[7][23] In this liquid-liquid extraction, an aqueous sample is mixed with a phenol:**chloroform** solution. During centrifugation, proteins are denatured and partition into the organic phase or the interphase, while lipids are solvated in the organic phase.[7] The hydrophilic nucleic acids remain in the upper aqueous phase, from which they can be precipitated and collected.[23][24]

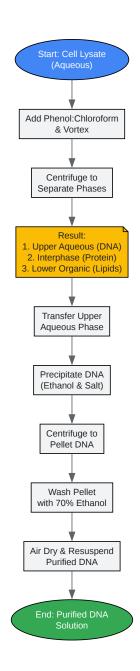
- Sample Preparation: Start with an aqueous solution containing lysed cells or homogenized tissue.
- Extraction: Add an equal volume of a buffered phenol:**chloroform**:isoamyl alcohol (25:24:1) mixture to the sample in a microcentrifuge tube.





- Mixing: Vortex the tube vigorously for 15-30 seconds to create an emulsion.
- Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 5-10 minutes at room temperature. This will separate the mixture into three layers: a lower organic phase, a white precipitate of denatured protein at the interphase, and the upper aqueous phase containing the DNA.[7]
- Aqueous Phase Transfer: Carefully pipette the upper aqueous phase into a new, clean tube, taking extreme care not to disturb the interphase or the organic layer.
- DNA Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2-2.5 volumes of ice-cold absolute ethanol to the collected aqueous phase. Mix by inversion and incubate at -20°C for at least one hour to precipitate the DNA.
- Pelleting and Washing: Centrifuge at high speed for 15-30 minutes to pellet the DNA.
 Carefully decant the supernatant. Wash the DNA pellet with 70% ethanol, then centrifuge again.
- Final Preparation: Decant the ethanol wash and air-dry the pellet briefly. Resuspend the purified DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).





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Caption: Workflow for Phenol-Chloroform DNA Extraction.

Safety, Handling, and Storage





Chloroform is a hazardous substance and must be handled with appropriate precautions. It is a suspected carcinogen, a reproductive hazard, and can cause damage to the liver, kidneys, and central nervous system upon acute or chronic exposure.[25][24][26]

- Engineering Controls: Always handle chloroform in a well-ventilated chemical fume hood to avoid inhalation of its volatile vapors.[26][27]
- Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety goggles, and chemical-resistant gloves. Note that **chloroform** can penetrate standard nitrile gloves quickly; thicker nitrile (8 mil) or more resistant gloves like Viton or PVA are recommended for prolonged handling.[27][28][29]
- Storage: Store **chloroform** in tightly sealed, amber glass bottles to protect it from light.[25] [28] Exposure to light and air can cause it to decompose into highly toxic phosgene gas (COCl₂).[1][25] Commercial **chloroform** is often stabilized with a small amount of ethanol or amylene to scavenge any phosgene that forms.[1] Store in a cool, dry, well-ventilated area away from incompatible materials like strong bases, reactive metals, and oxidizers.[27][28]
- Spills: In case of a small spill (<1 L), trained personnel wearing appropriate PPE can contain it with an absorbent material like vermiculite or sand.[26][28] Evacuate the area for larger spills.
- Disposal: All chloroform waste, including contaminated materials, must be disposed of as hazardous waste according to institutional and local regulations.[24][26]

Conclusion

Chloroform remains an indispensable solvent in organic chemistry due to its excellent solvating power for a wide range of organic compounds, its utility in extractions, and its role as a precursor to reactive intermediates. While its use demands strict adherence to safety protocols due to its inherent toxicity, a thorough understanding of its properties and applications allows researchers and scientists to leverage its benefits effectively and safely. Its continued prevalence in both academic and industrial laboratories is a testament to its unique and versatile chemical nature.



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